molecular formula C10H9NO2 B080102 5-Methoxy-1H-indole-3-carbaldehyde CAS No. 10601-19-1

5-Methoxy-1H-indole-3-carbaldehyde

Cat. No. B080102
CAS RN: 10601-19-1
M. Wt: 175.18 g/mol
InChI Key: TUWARWGEOHQXCO-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-3-carbaldehyde, also known as 5-Methoxyindole-3-carboxaldehyde, is a chemical compound with the molecular formula C10H9NO2 . It is a yellowish to beige crystalline powder or needles .


Synthesis Analysis

While specific synthesis methods for 5-Methoxy-1H-indole-3-carbaldehyde were not found in the search results, it is used as a reactant in various chemical reactions .


Molecular Structure Analysis

The molecular weight of 5-Methoxy-1H-indole-3-carbaldehyde is 175.19 g/mol . The IUPAC name is 5-methoxy-1H-indole-3-carbaldehyde . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Methoxy-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators. It is also used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and in the preparation of imidazopyridines and imidazobenzothiazoles .


Physical And Chemical Properties Analysis

5-Methoxy-1H-indole-3-carbaldehyde is a yellowish to beige crystalline powder or needles . It has a melting point of 181°C .

Scientific Research Applications

Synthesis of Indole-Hydrazone Analogues

5-Methoxyindole-3-carboxaldehyde is used in the synthesis of indole-hydrazone analogues. These analogues are prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . These compounds can be used as inhibitors .

2. Inhibitor of Enzymes and Receptor Antagonists Indole compounds, including 5-Methoxyindole-3-carboxaldehyde, can be used as enzyme inhibitors and receptor antagonists . This makes them valuable in the field of medicinal chemistry.

Anti-Inflammatory and Anti-Swelling Tumors

Indole compounds have shown remarkable biological activity, including anti-inflammatory and anti-swelling tumor effects . This suggests potential applications in the treatment of inflammation and cancer.

Bioorganic, Electromaterials, and Optomaterials

Indole derivatives, including 5-Methoxyindole-3-carboxaldehyde, can be used in the areas of bioorganic materials, electromaterials, and optomaterials . This opens up a wide range of applications in various fields of material science.

Synthesis of Indole Phytoalexins

5-Methoxyindole-3-carboxaldehyde is used in the synthesis of indole phytoalexins, which have useful antimicrobial properties . This makes it valuable in the development of new antimicrobial agents.

Synthesis of Tryptophan Dioxygenase Inhibitors

5-Methoxyindole-3-carboxaldehyde is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

7. Preparation of Inhibitor of the C-terminal Domain of RNA Polymerase II This compound is also used in the preparation of an inhibitor of the C-terminal domain of RNA polymerase II .

Preparation of Imidazopyridines and Imidazobenzothiazoles

5-Methoxyindole-3-carboxaldehyde is used in the preparation of imidazopyridines and imidazobenzothiazoles . These compounds have a variety of applications in medicinal chemistry.

Future Directions

5-Methoxy-1H-indole-3-carbaldehyde is used as a reactant in the synthesis of various compounds with potential applications in areas such as anticancer immunomodulators and brain imaging .

properties

IUPAC Name

5-methoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWARWGEOHQXCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Record name 5-methoxyindole-3-carboxaldehyde
Source Wikipedia
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Source PubChem
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DSSTOX Substance ID

DTXSID70147471
Record name 5-Methoxy-indol-3-aldehyde
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Molecular Weight

175.18 g/mol
Source PubChem
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Product Name

5-Methoxy-1H-indole-3-carbaldehyde

CAS RN

10601-19-1
Record name 5-Methoxyindole-3-carboxaldehyde
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Record name 5-Methoxy-indol-3-aldehyde
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Record name 5-methoxyindole-3-carbaldehyde
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Record name 5-METHOXY-INDOL-3-ALDEHYDE
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Synthesis routes and methods

Procedure details

To stirred dimethylformamide is added dropwise phosphorus oxychloride. The mixture is stirred for 10 min and a solution of 5-methoxyindole in dimethylformamide is added dropwise. The mixture is heated to 40° C. for 45 min, cooled to room temperature and then treated with a solution of sodium hydroxide in water. The mixture is heated to 50° C. for 10 min, cooled to room temperature, poured onto crushed ice and filtered. The filter cake is recrystallised (methanol) to give the product as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What biological activities have been associated with 5-Methoxyindole-3-carboxaldehyde?

A1: 5-Methoxyindole-3-carboxaldehyde has been identified as a metabolite of Salvia miltiorrhiza polysaccharide . Research suggests that it plays a role in ameliorating experimental colitis by potentially interacting with the Nrf2/Keap1 signaling pathway . Additionally, decreased urine concentrations of 5-Methoxyindole-3-carboxaldehyde were observed in dogs experiencing acute diarrhea, a condition linked to gut microbiome dysbiosis .

Q2: Are there any known methods for synthesizing 5-Methoxyindole-3-carboxaldehyde?

A2: Yes, a study outlines a method for synthesizing trans-5-methoxy-3-styrenylindole, utilizing 5-Methoxyindole-3-carboxaldehyde as a starting material . The process involves a Wittig reaction with benzyltriphenylphosphonium chloride, derived from triphenylphosphine and benzyl chloride.

Q3: What are the structural characteristics of 5-Methoxyindole-3-carboxaldehyde?

A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers have conducted conformational and vibrational spectroscopic studies, along with quantum chemical studies utilizing Density Functional Theory (DFT), to characterize the structure of 5-Methoxyindole-3-carboxaldehyde . Further research delves into spectroscopic analysis, quantum chemical calculations, and in vitro anticancer activity studies related to this compound .

Q4: Has 5-Methoxyindole-3-carboxaldehyde been found in any natural sources?

A4: Yes, research identifies 5-Methoxyindole-3-carboxaldehyde as a metabolite produced by the endophyte Diaporthe phaseolorum, which was isolated from the plant Combretum lanceolatum . This finding suggests potential applications in understanding the biological activities exhibited by D. phaseolorum.

Q5: What research tools and resources are valuable for studying 5-Methoxyindole-3-carboxaldehyde?

A5: Various research tools have been employed to study 5-Methoxyindole-3-carboxaldehyde. Mass spectrometry, particularly in conjunction with molecular networking and tools like MolNetEnhancer, proved valuable for identifying and characterizing this compound within complex biological samples . Additionally, techniques like gas chromatography-mass spectrometry (GC/MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC/MS) are crucial for analyzing 5-Methoxyindole-3-carboxaldehyde and related metabolites .

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